Product packaging for Onnamide A(Cat. No.:)

Onnamide A

Cat. No.: B1261191
M. Wt: 793.9 g/mol
InChI Key: YWUNVHXKGMPHDM-PZFGWAPWSA-N
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Description

Natural Occurrence and Isolation Sources

Onnamide (B1245255) A was first isolated in 1988 from Theonella species, a genus of marine sponges found off the coast of Okinawa, Japan wikipedia.org. Its discovery was part of a bioassay aimed at identifying novel marine natural products with antiviral properties wikipedia.org. Subsequently, eight analogs with similar structures and cytotoxic properties were reported in 1992 wikipedia.org.

Onnamides, including Onnamide A and its congeners, have primarily been isolated from marine sponges belonging to the genera Theonella and Trachycladus researchgate.netrsc.org. These sponges are recognized for their rich secondary metabolite profiles, encompassing nonribosomal peptides, polyketides, and terpenoids mdpi.com.

Specific species within these genera have been identified as sources of this compound and its analogs. Theonella swinhoei is a well-known producer of this compound, along with other diverse biologically active natural products wikipedia.orgmdpi.com. Another species, Theonella conica, collected from Amami-Oshima Island, Japan, has yielded previously unreported onnamide analogs, such as 2Z- and 6Z-onnamides A researchgate.netmdpi.com. Onnamide F, another member of the family, was isolated from the southern Australian marine sponge Trachycladus laevispirulifer acs.org.

A summary of isolation sources for this compound and related compounds is presented below:

CompoundPrimary Isolation SourceGeographic Location
This compoundTheonella spp. wikipedia.org, Theonella swinhoei wikipedia.orgOkinawa, Japan wikipedia.org
Onnamide AnalogsTheonella spp. wikipedia.org, Theonella conica researchgate.netmdpi.comOkinawa, Japan wikipedia.org, Amami-Oshima Is., Japan researchgate.netmdpi.com
Onnamide FTrachycladus laevispirulifer acs.orgSouthern Australia acs.org

Classification within Marine Natural Products

This compound belongs to a distinct family of marine natural products, characterized by a shared core chemical skeleton and a common biosynthetic origin.

This compound is a key member of the onnamide family, a group of compounds known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties ontosight.ai. This family is characterized by a complex molecular structure, typically featuring a long-chain fatty acid backbone with various functional groups ontosight.ai.

This compound and its analogs share significant structural similarities with other potent natural products, including pederins, mycalamides, and theopederins wikipedia.orgrsc.orgacs.orgnih.govnih.gov. These compounds are classified as polyketides containing nitrogen and are biosynthetically derived from a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene cluster rsc.org. Pederin (B1238746), for instance, was initially reported from the terrestrial beetle Paederus littoralis rsc.org. Mycalamides A and B were isolated from marine sponges of the genus Mycale rsc.orgnih.gov. Theopederins A-J have been reported from Theonella marine sponges, while theopederins K-L were found in Discodermia species rsc.org. The commonalities in their structures suggest related modes of biosynthesis, with genomic studies indicating that this compound is likely produced by bacterial endosymbionts within the marine sponges, similar to how pederins are synthesized by bacterial symbionts in Paederus beetles wikipedia.orgmdpi.comimb-jena.denih.gov.

A comparison of the structural relationships between these compound families is shown below:

Compound FamilyKey CharacteristicsCommon Isolation Sources
PederinsPolyketide, two tetrahydropyran (B127337) rings, nitrogen-containing rsc.orgwikipedia.orgPaederus beetles rsc.orgwikipedia.org
MycalamidesStructurally similar to pederins, polyketide, nitrogen-containing rsc.orgnih.govMycale sponges rsc.orgnih.gov, Stylinos sponges rsc.org
OnnamidesLargest group among the related families, polyketide, nitrogen-containing, often with an N-linked arginine group rsc.orgrsc.orgTheonella sponges wikipedia.orgresearchgate.netrsc.org, Trachycladus sponges researchgate.netrsc.orgacs.org
TheopederinsShare a common core skeleton with onnamides, polyketide, nitrogen-containing mdpi.comTheonella sponges rsc.orgmdpi.com, Discodermia sp. rsc.org

Overview of Research Interest

Academic interest in this compound and its analogs stems from their potent biological activities, particularly their cytotoxicity and potential for combating the growth and proliferation of cancer cells ontosight.aiwikipedia.org. This compound inhibits protein synthesis in cell lines, leading to the induction of stress-activated protein kinases and apoptosis in affected cells wikipedia.orgnih.gov. Its derivatives have been found to be highly toxic towards leukemic cells, such as the P388 cell line wikipedia.orgnih.gov.

Beyond its anticancer properties, research into this compound has revealed a range of biological activities, including potential anti-inflammatory and antimicrobial effects ontosight.ai. These properties position this compound as a promising compound for further study in the development of new therapeutic agents ontosight.ai. Recent in silico investigations have also explored this compound and related compounds as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key target in antiviral drug development rsc.orgrsc.org. For example, dihydro-onnamide A and onnamide C have shown promising binding scores against SARS-CoV-2 Mpro rsc.orgrsc.org.

Current research focuses on detailed investigations into its mechanism of action, structure-activity relationships, and potential for clinical applications ontosight.ai. The exploration of this compound and related compounds significantly contributes to the broader field of marine natural product chemistry, underscoring the importance of marine ecosystems as a source of novel bioactive molecules ontosight.ai.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H63N5O12 B1261191 Onnamide A

Properties

Molecular Formula

C39H63N5O12

Molecular Weight

793.9 g/mol

IUPAC Name

2-[[(2E,4E,6E,11R)-12-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-11-hydroxydodeca-2,4,6-trienoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C39H63N5O12/c1-23-21-39(52-7,56-25(3)24(23)2)32(47)34(48)44-35-31-30(53-22-54-35)33(51-6)38(4,5)28(55-31)20-26(45)16-13-11-9-8-10-12-14-18-29(46)43-27(36(49)50)17-15-19-42-37(40)41/h8-10,12,14,18,24-28,30-33,35,45,47H,1,11,13,15-17,19-22H2,2-7H3,(H,43,46)(H,44,48)(H,49,50)(H4,40,41,42)/b9-8+,12-10+,18-14+/t24-,25-,26-,27?,28-,30+,31+,32-,33-,35+,39-/m1/s1

InChI Key

YWUNVHXKGMPHDM-PZFGWAPWSA-N

SMILES

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CCCC=CC=CC=CC(=O)NC(CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C

Isomeric SMILES

C[C@H]1[C@H](O[C@](CC1=C)([C@@H](C(=O)N[C@@H]2[C@@H]3[C@@H]([C@H](C([C@H](O3)C[C@@H](CCC/C=C/C=C/C=C/C(=O)NC(CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C

Canonical SMILES

CC1C(OC(CC1=C)(C(C(=O)NC2C3C(C(C(C(O3)CC(CCCC=CC=CC=CC(=O)NC(CCCN=C(N)N)C(=O)O)O)(C)C)OC)OCO2)O)OC)C

Synonyms

onnamide

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Onnamide a and Its Analogs

Core Structural Features

The structure of Onnamide (B1245255) A is characterized by a combination of a complex polyketide-derived core, a long unsaturated fatty acid chain, and an amino acid moiety. This unique assembly of structural features is responsible for its significant biological activity uea.ac.uknih.gov.

Unique Ring Systems (e.g., Dimeric Lactone, Dihydro-pyran Ring)

At the heart of Onnamide A's structure lies a core composed of three rings, two of which form a distinctive dimeric lactone structure wikipedia.org. This core is further characterized by two interconnected tetrahydropyran (B127337) rings linked by an N-acyl aminal moiety uea.ac.uknih.gov. One of these is a dihydro-pyran ring, a six-membered heterocyclic ring containing oxygen, which is a common feature in a number of bioactive natural products rsc.orgfrontiersin.org. The complex arrangement of these ring systems contributes significantly to the molecule's three-dimensional conformation and its interaction with biological targets nih.gov.

Long-Chain Fatty Acid Backbone and Conjugated Polyene Systems

Extending from the core ring structure is a long side chain derived from a fatty acid backbone wikipedia.org. A prominent feature of this side chain is a conjugated polyene system, specifically containing three conjugated trans-olefins wikipedia.org. The geometry of this polyene system has been shown to be crucial for the biological activity of this compound and its analogs mdpi.comnih.gov. Studies on analogs such as 2Z- and 6Z-onnamides A have demonstrated that alterations in the geometry of the polyene system can affect the compound's cytotoxicity mdpi.comelsevierpure.com.

Amide Linkage and Arginine Moiety

The long-chain fatty acid backbone is connected via an amide linkage to an arginine moiety at its terminus wikipedia.orguea.ac.uk. The presence of the charged guanidino group of the arginine residue is a characteristic feature of the onnamides nih.gov. This terminal arginine is connected to the unsaturated fatty acid chain through this amide bond, completing the unique structure of this compound uea.ac.uk.

Stereochemical Assignment Methodologies

The complex stereochemistry of this compound, with its numerous chiral centers, has been extensively investigated using a combination of advanced spectroscopic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary tool for the structural elucidation and stereochemical assignment of this compound and its analogs wikipedia.orgmdpi.comacs.org. One-dimensional (1D) and two-dimensional (2D) NMR experiments, including COSY and HMBC, have been instrumental in determining the connectivity of the molecule nih.govmdpi.com.

Advanced NMR techniques, such as NOESY and ROESY, which measure through-space interactions, have been crucial for establishing the relative stereochemistry of the various stereocenters within the rigid ring systems nih.govwordpress.com. For instance, ROESY signals between specific protons have been used to confirm the connections and conformations of the tetrahydropyran rings nih.gov. The stereochemistry of this compound and its analogs, such as 2Z- and 6Z-onnamides A, has been assigned as 11R, 13R, 15S, 16R, 17S, 18S, 21S, 22R, 25R, 26R, and 2′S based on these extensive NMR studies nih.gov.

Selected 1H NMR Spectral Data for this compound Analogs in CD3OD
Position2Z-onnamide A (δH, mult., J in Hz)6Z-onnamide A (δH, mult., J in Hz)
26.23, d, 11.35.83, d, 15.0
36.23, d, 11.37.28, dd, 15.0, 10.5
46.97, dd, 15.0, 11.36.55, dd, 15.0, 10.5
56.31, dd, 15.0, 10.56.23, m
66.54, m6.23, m
75.98, dt, 15.0, 7.25.58, t, 10.5

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) has played a vital role in determining the molecular formula and confirming the mass of this compound and its analogs nih.govmdpi.comacs.org. High-resolution electrospray ionization mass spectrometry (HRESIMS) has been particularly useful in establishing the elemental composition with high accuracy mdpi.com. For example, the molecular formula of 2Z-onnamide A was determined to be C39H63N5O12 by positive-mode HRESIMS, which was identical to that of this compound mdpi.com. This technique has been consistently used to characterize newly isolated analogs, such as Onnamide G, by comparing their molecular formulas to that of the parent compound nih.gov.

High-Resolution Mass Spectrometry Data for this compound and its Analogs
CompoundMolecular FormulaIonCalculated m/zObserved m/z
This compoundC39H63N5O12[M+H]+794.4546794.4542
2Z-Onnamide AC39H63N5O12[M+H]+794.4546794.4536
6Z-Onnamide AC39H63N5O12[M+H]+794.4546794.4530
Dihydrothis compoundC39H65N5O12[M+H]+796.4702796.4692
Onnamide BC37H61N5O12[M+H]+768.4389768.4391
Onnamide GC38H63N5O12[M-H]-780.440780.439

Characterization of this compound Analogs

The structural diversity of the onnamide family extends beyond this compound, with a variety of analogs having been isolated and characterized from marine sponges, primarily of the genus Theonella. These analogs often exhibit variations in the geometry of their polyene systems, modifications to the core structure, or differences in their side chains. The elucidation of these structures has been accomplished through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Z- and E-Geometric Isomers (e.g., 2Z-Onnamide A, 6Z-Onnamide A, 4Z-Onnamide A)

Several geometric isomers of this compound have been identified, differing in the configuration of the double bonds within the polyene side chain. These isomers are often found alongside this compound and can sometimes be produced through photoisomerization of the parent compound nih.gov.

2Z-Onnamide A and 6Z-Onnamide A: Two previously unreported analogs, 2Z-Onnamide A and 6Z-Onnamide A, were isolated from the marine sponge Theonella conica. mdpi.comnih.gov Their structures were determined through spectral analysis, including high-resolution electrospray ionization mass spectrometry (HRESIMS) and NMR spectroscopy. mdpi.com

The molecular formula for both 2Z-Onnamide A and 6Z-Onnamide A was determined to be C₃₉H₆₃N₅O₁₂, identical to that of this compound. mdpi.com The key to their structural assignment lay in detailed 1H NMR analysis, which revealed differences in the geometry of the double bonds at the C2-C3 and C6-C7 positions, respectively, when compared to this compound. mdpi.com The stereochemistry of these isomers was assigned as 11R, 13R, 15S, 16R, 17S, 18S, 21S, 22R, 25R, 26R, and 2′S, which is consistent with the stereochemistry of this compound, suggesting a common biosynthetic pathway. nih.govmdpi.com

4Z-Onnamide A: 4Z-Onnamide A is another geometric isomer that has been isolated from an Okinawan marine sponge of the genus Theonella. colab.wsresearchgate.net Its structure was also elucidated using spectroscopic data. colab.wsresearchgate.net Like the other isomers, it shares the same molecular formula as this compound but differs in the stereochemistry of the double bond at the C4-C5 position. mdpi.com

CompoundMolecular FormulaKey Structural Difference from this compoundSource Organism
2Z-Onnamide AC₃₉H₆₃N₅O₁₂Cis (Z) geometry at the Δ² double bondTheonella conica
6Z-Onnamide AC₃₉H₆₃N₅O₁₂Cis (Z) geometry at the Δ⁶ double bondTheonella conica
4Z-Onnamide AC₃₉H₆₃N₅O₁₂Cis (Z) geometry at the Δ⁴ double bondTheonella sp.

Dihydro- and Oxo- Analogs (e.g., 6,7-Dihydro-11-oxo-onnamide A, 11-oxo-onnamide A)

Modifications to the core structure of this compound have led to the identification of dihydro- and oxo- analogs. These compounds were isolated from an Okinawan marine sponge of the genus Theonella and their structures were determined through spectroscopic methods. colab.wsresearchgate.net

6,7-Dihydro-11-oxo-onnamide A: This analog features two significant structural changes compared to this compound. The double bond at the C6-C7 position is reduced to a single bond, and a ketone group is present at the C11 position.

11-oxo-onnamide A: This analog is characterized by the presence of a ketone group at the C11 position, replacing the hydroxyl group found in this compound.

CompoundKey Structural Modifications from this compoundSource Organism
6,7-Dihydro-11-oxo-onnamide AReduction of the C6-C7 double bond and oxidation of the C11 hydroxyl to a ketone.Theonella sp.
11-oxo-onnamide AOxidation of the C11 hydroxyl to a ketone.Theonella sp.

Other Naturally Occurring Onnamide Congeners

The onnamide family is a large group of related natural products with potent biological activities. mdpi.com Marine sponges of the genus Theonella are a rich source of these diverse metabolites. mdpi.comresearchgate.net

Onnamide B: Onnamide B was isolated from the marine sponge Theonella conica. mdpi.com Its molecular formula is C₃₇H₆₁N₅O₁₂, indicating a difference in the side chain compared to this compound. mdpi.com

Onnamide F: A novel and potent nematocide, Onnamide F, was isolated from the southern Australian marine sponge Trachycladus laevispirulifer. nih.gov Its structure was determined by detailed spectroscopic analysis and chemical conversion to its methyl ester. nih.gov Onnamide F shares the common structural motif found in other onnamides, mycalamides, and theopederins. nih.gov

CompoundMolecular FormulaSource Organism
Onnamide BC₃₇H₆₁N₅O₁₂Theonella conica
Onnamide FNot specified in provided search resultsTrachycladus laevispirulifer

Biosynthetic Pathways of Onnamide a

Symbiotic Origin

For decades, the origin of numerous biologically active natural products isolated from marine invertebrates, especially sponges, was a subject of speculation. The structural similarities of many of these compounds to polyketides and nonribosomal peptides, which are exclusively known from microorganisms, strongly suggested a bacterial origin. wikipedia.orgctdbase.org

Onnamide (B1245255) A was initially isolated from the marine sponge Theonella swinhoei. wikipedia.orgctdbase.orgbio-conferences.org However, conclusively proving the bacterial origin of such compounds proved challenging due to the inherent difficulty in cultivating the suspected microbial producers under laboratory conditions. wikipedia.orgctdbase.orguni.lu This hurdle was overcome through the application of metagenomic approaches, which allowed for the direct investigation of the genetic material from the complex microbial communities associated with marine invertebrates. uni.lunih.govwikipedia.orgwikidata.orgnih.gov Analysis of the isolated genes responsible for onnamide biosynthesis revealed distinct prokaryotic features, including tightly packed genes, the absence of introns, and the presence of putative Shine-Dalgarno sequences, thereby providing definitive genetic evidence for their bacterial origin. wikipedia.orgctdbase.orgnih.govwikipedia.org

Subsequent research confirmed that the unculturable bacterial symbiont responsible for the production of onnamides is Candidatus Entotheonella spp. nih.govwikipedia.orgnih.govnih.govuni-freiburg.de This bacterium is a member of the newly recognized candidate phylum 'Tectomicrobia' (Entotheonellaeota). nih.govinnexscientific.com Notably, a specific phylotype, Candidatus Entotheonella factor, has been identified as the producer of a wide array of polyketides and peptides found in the yellow chemotype of Theonella swinhoei, including the onnamides. nih.govnih.gov These Entotheonella species are known to form large multicellular filaments within their host sponges. innexscientific.com

Genetic Basis of Biosynthesis

The molecular mechanisms underlying Onnamide A biosynthesis involve a highly organized enzymatic system.

The biosynthesis of this compound proceeds via a mixed modular Polyketide Synthase (PKS)-Nonribosomal Peptide Synthetase (NRPS) system. wikipedia.orgbio-conferences.orguni.lunih.govwikipedia.orgwikipedia.orgresearchgate.netmetabolomicsworkbench.org These enzymatic systems are characteristic of microbial secondary metabolite production. PKSs are responsible for condensing small carboxylic acid building blocks, such as acetate (B1210297) and propionate, to form polyketide chains. nih.gov Similarly, NRPSs assemble amino acids, and sometimes other organic acids, into nonribosomal peptides. nih.gov The onnamide biosynthetic pathway specifically utilizes trans-acyltransferase (trans-AT) PKSs, a distinct family where the acyltransferase (AT) domains are found as discrete genetic regions, separate from the main multimodular enzymatic core. nih.govwikipedia.org

The genes encoding the onnamide biosynthetic machinery are organized into a dedicated gene cluster, designated the onn gene cluster. wikipedia.org The isolation and characterization of this cluster involved constructing large clone libraries from the complex metagenomic DNA of Theonella swinhoei and systematically screening these libraries for specific ketosynthase (KS) sequences, which are characteristic domains of PKS enzymes. wikipedia.orgnih.govwikipedia.orgwikipedia.orgthegoodscentscompany.com Bioinformatic analysis of the onn gene cluster revealed a typical bacterial genomic architecture, characterized by tightly packed genes and the absence of introns, further supporting its prokaryotic origin. wikipedia.orgnih.gov The process of isolating the complete onn cluster was complicated by the presence of numerous variants of the onnamide PKS within the sponge's metagenome, suggesting the involvement of different symbiont strains in producing the diverse onnamide library. wikipedia.org The successful isolation of the onn genes marked a significant milestone, representing the first biosynthetic gene cluster to be isolated from a sponge symbiont. wikipedia.orgwmcloud.org

A striking feature of this compound biosynthesis is the remarkable structural similarity it shares with pederin (B1238746), an antitumor polyketide produced by bacterial symbionts of Paederus fuscipes rove beetles. wikipedia.orgctdbase.orgbio-conferences.orgnih.govwikipedia.orgresearchgate.netnih.govfishersci.chmdpi-res.com This structural resemblance extends to their biosynthetic pathways, with the onn gene cluster exhibiting significant architectural similarity and high homology to the ped gene cluster responsible for pederin biosynthesis. wikipedia.orgbio-conferences.orgwikipedia.orgresearchgate.netwikipedia.orgwmcloud.orgnih.govfishersci.chmdpi-res.com Both systems are classified as trans-AT PKS pathways. nih.govwikipedia.org This strong homology suggests a common evolutionary origin for these distinct yet related natural product pathways found in geographically and taxonomically distant hosts. wikipedia.orgwikidata.orgresearchgate.netnih.govwikipedia.org

Despite their similarities, there are notable differences in the organization of these gene clusters. While the ped cluster in the beetle symbiont is fragmented and distributed across distinct genomic regions, the onn homologs are found to be clustered together. wikipedia.orgnih.gov Furthermore, specific domain differences have been observed; for instance, the onnB gene lacks a ketoreductase (KR) domain in module 4, and an additional acyl carrier protein (ACP)-like region is present in module 3 of onnB, in contrast to the pedI gene. wikipedia.org The onn gene cluster is understood to encode almost the entire polyketide structure responsible for the antitumor activity of this compound. wikipedia.orgctdbase.org

Table 1: Comparison of Onnamide and Pederin Biosynthetic Gene Clusters

FeatureOnnamide (onn) Gene ClusterPederin (ped) Gene Cluster
Producer Organism Candidatus Entotheonella spp. (marine sponge symbiont) nih.govwikipedia.orgnih.govnih.govPseudomonas sp. (rove beetle symbiont) wikipedia.orgctdbase.orgwikidata.orgnih.gov
Host Organism Theonella swinhoei (marine sponge) wikipedia.orgctdbase.orgbio-conferences.orgPaederus fuscipes (rove beetle) wikipedia.orgctdbase.orgwikidata.orgnih.gov
Gene Cluster Architecture Clustered together wikipedia.orgnih.govDistributed among distinct genomic regions (e.g., pedIJK, pedABCDEF) wikipedia.orgresearchgate.netnih.gov
PKS Type trans-acyltransferase (trans-AT) PKS nih.govwikipedia.orgtrans-acyltransferase (trans-AT) PKS nih.govwikipedia.orgfishersci.ch
Key Enzymes Mixed modular PKS-NRPS system wikipedia.orgbio-conferences.orguni.lunih.govwikipedia.orgwikipedia.orgresearchgate.netmetabolomicsworkbench.orgMixed modular PKS-NRPS system wikipedia.orgbio-conferences.orguni.lunih.govwikipedia.orgresearchgate.netmetabolomicsworkbench.org
Homology High homology to ped cluster wikipedia.orgbio-conferences.orgwikipedia.orgresearchgate.netwikipedia.orgnih.govfishersci.chmdpi-res.comHigh homology to onn cluster wikipedia.orgbio-conferences.orgwikipedia.orgresearchgate.netwikipedia.orgnih.govfishersci.chmdpi-res.com
Unique Features of onn onnB lacks a ketoreductase (KR) in module 4; additional ACP-like region in module 3 of onnB wikipedia.orgpedI contains a KR in module 4; fragmentation across genome; presence of an oxygenase gene interrupting a PKS region wikipedia.orgfishersci.ch

Evolution of Pederin-Type Biosynthetic Pathways

The biosynthesis of this compound and other pederin-type compounds represents a fascinating case study in the evolution of natural product pathways, largely driven by symbiotic relationships and horizontal gene transfer (HGT). These compounds are not produced directly by the eukaryotic hosts (e.g., marine sponges or insects) but by their bacterial endosymbionts. wikipedia.orgwikipedia.orgnih.govpnas.orgresearchgate.netfrontiersin.org

Genomic investigations have revealed striking homologies between the Ped genes responsible for pederin biosynthesis in Paederus beetles and the Onn genes involved in this compound biosynthesis in marine sponges. wikipedia.orgpnas.orgnih.govfrontiersin.orgnih.gov Both biosynthetic systems are characterized as mixed modular polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) systems, which are typical of prokaryotic metabolism. wikipedia.orgpnas.orgnih.gov This architectural similarity and high sequence homology strongly suggest that the Onn and Ped gene clusters originated from a common ancestral gene cluster. pnas.orgfrontiersin.orgnih.gov

The widespread occurrence of pederin-type compounds across taxonomically diverse and unrelated animal groups, such as terrestrial Paederus beetles and marine sponges, and even a lichen, provides compelling evidence for horizontal gene transfer as a key evolutionary mechanism. researchgate.netfrontiersin.orgmdpi.compnas.org The presence of decayed insertion sequences flanking the Ped biosynthetic loci in Pseudomonas sp. symbionts of Paederus beetles further supports the hypothesis that fragmentation of the pathway may have occurred following such horizontal acquisition events. researchgate.netnih.govmdpi.com

Detailed research findings indicate that this compound biosynthesis pathways, along with those for other pederin-family members like psymberin, involve an evolutionarily distinct enzyme family known as trans-acyl-transferase (trans-AT) PKSs. frontiersin.org These trans-AT PKSs are crucial for the assembly of the polyketide backbone of these complex molecules. The Ped gene cluster, for instance, is known to be split into at least two loci within the symbiont's genome, showcasing the complex organization that can arise from evolutionary processes. mdpi.com Furthermore, the Onn cluster exhibits typical bacterial genomic architecture, lacking introns and polyadenylation sites, reinforcing its prokaryotic origin. pnas.org

The discovery of additional pederin-type compounds, such as mycalamides, pseudopederin, pederon, diaphorin, nosperin, and labrenzin, further enriches the understanding of this family's evolutionary trajectory. These compounds often share a highly conserved core region while exhibiting variations in their polyketide or amino acid termini, suggesting diversification through modifications of the core biosynthetic machinery or the action of tailoring enzymes. researchgate.netfrontiersin.org The ongoing study of these diverse pathways provides insights into microbial secondary metabolism and the intricate co-evolutionary relationships between hosts and their symbiotic bacteria. nih.govresearchgate.net

Synthetic Methodologies and Analog Development

Total Synthesis Approaches

Total synthesis of Onnamide (B1245255) A involves sophisticated strategies to construct its elaborate molecular framework. Early work on the total synthesis of Onnamide A was reported in the Journal of the American Chemical Society in 1991. nih.govwikipedia.orggithub.io

The synthesis of this compound necessitates the application of advanced complex organic chemistry techniques. wmcloud.orgspringermedizin.de These techniques are crucial for establishing the correct stereochemistry and forming the challenging bonds within the molecule. The biosynthesis of this compound is believed to proceed via a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system, specifically involving a trans-acyltransferase (trans-AT) PKS system. bio-conferences.orgresearchgate.netnih.gov This enzymatic machinery is responsible for assembling the complex polyketide and peptide units that form the backbone of this compound. bio-conferences.orgnih.gov

This compound possesses a distinct core structure comprising three rings, including a dimeric lactone, and a long side chain featuring three conjugated trans-olefins that terminate in an arginine residue. bio-conferences.org Strategic synthetic routes are designed to construct these key components independently before their convergent assembly. The proposed biosynthetic pathway for this compound is envisioned to utilize analogous steps to those that lead to pederin (B1238746), employing a prokaryotic PKS-NRPS system. bio-conferences.org

Preparation of Onnamide Analogs

The isolation and synthesis of this compound analogs are vital for elucidating the structural features critical for its biological activity. Several analogs have been identified from natural sources, including 2Z-onnamide A, 6Z-onnamide A, 4Z-onnamide A, dihydrothis compound, and onnamide B. researchgate.netnih.gov

Geometric isomers of this compound, such as 2Z-onnamide A and 6Z-onnamide A, have been isolated from marine sponges like Theonella conica. researchgate.net These isomers differ in the configuration of double bonds within their polyene systems. Studies indicate that the geometry in these polyene systems significantly influences the biological activities of the onnamides, including their effects on histone modifications and cytotoxicity. researchgate.net There is ongoing discussion regarding whether these geometric isomers are naturally occurring or artifacts of photoisomerization during isolation. researchgate.net

The isolation yields of some onnamide analogs from Theonella conica are presented in the table below:

Compound NameYield (based on wet weights)
2Z-Onnamide A3.4 × 10⁻³%
6Z-Onnamide A1.5 × 10⁻³%

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound structure impact its biological effects. These studies have involved examining various analogs to characterize their influence on histone modifications and cytotoxicity against cell lines such as HeLa and P388. researchgate.netnih.gov For instance, it has been observed that the geometry in the polyene systems and the length of the side chain in onnamides affect their activity. researchgate.net Dihydrothis compound, with a reduced C21–C22 single bond, was found to be as potent as this compound, while Onnamide B, with a shorter side chain, showed weaker activity. researchgate.net

Challenges in Scalable Production for Research

A significant challenge in the research and development of this compound is its limited supply from natural sources. This compound is produced by uncultivable bacterial symbionts associated with marine sponges, making its natural extraction in large quantities unsustainable and uneconomical. The complex structure of this compound also makes its chemical synthesis impractical for large-scale production. To overcome this "supply problem," researchers are exploring alternative strategies such as synthetic biology and metabolic engineering, which aim to produce these valuable compounds in genetically tractable and cultivable host organisms.

Limited Availability from Natural Sources

This compound was first identified in 1988, isolated from the marine sponge Theonella swinhoei. wikipedia.org Despite its promising biological profile, detailed studies on its clinical potential have been significantly hindered by its scarcity from natural extraction. nih.gov The primary challenge stems from the fact that this compound is not directly produced by the sponge itself but by unculturable symbiotic bacteria associated with the marine host. uni-bonn.depnas.orgfrontiersin.orgkkp.go.idnih.gov These bacterial symbionts, specifically identified as 'Candidatus Entotheonella spp.', are notoriously difficult to cultivate under laboratory conditions. frontiersin.orgkkp.go.idnih.gov This inability to culture the true producers on a large scale, coupled with the complex microbial consortia within the sponges, makes the isolation of this compound in sufficient quantities a formidable technical challenge. nih.govresearchgate.net

Development of Sustainable Production Strategies (e.g., Microbial Heterologous Expression)

To circumvent the supply constraints imposed by natural isolation, research efforts have shifted towards developing sustainable production strategies. One promising avenue involves the total synthesis of this compound and its related compounds. nih.govgoogle.comgoogle.com More significantly, the discovery and characterization of the onnamide (onn) gene cluster have paved the way for biotechnological solutions. uni-bonn.depnas.org This gene cluster, responsible for this compound biosynthesis, contains giant trans-AT polyketide synthase (PKS) and nonribosomal peptide synthase (NRPS) genes. uni-bonn.depnas.org Genomic studies have revealed strong homology between the onn genes and the Ped genes, which are responsible for the biosynthesis of pederins, structurally similar compounds produced by bacterial endosymbionts. This homology suggests a prokaryotic PKS-NRPS system for this compound biosynthesis. wikipedia.org

The identification of these biosynthetic genes has enabled the application of metagenomic strategies. This approach involves isolating and analyzing the collective genome (metagenome) of the sponge and its associated microbiota to identify the relevant biosynthetic pathways. kkp.go.idnih.govnih.gov Once identified, these entire pathways can be heterologously expressed in easily culturable bacterial hosts, such as Escherichia coli. kkp.go.idnih.govnih.govmdpi.com This strategy offers a sustainable and scalable method for producing this compound and its analogs, overcoming the limitations of natural extraction. uni-bonn.depnas.orgkkp.go.idnih.gov The onnamide gene cluster represents a foundational example, being the first biosynthetic gene cluster isolated from a sponge, thereby providing critical insights into the biosynthetic pathway and enabling the development of microbial heterologous expression systems for rare marine drug candidates. uni-bonn.de The clustered architecture of these pharmacologically relevant genes further suggests that similar gene cloning and expression strategies could be applied to create renewable and environmentally friendly sources for other marine polyketides and nonribosomal peptides. pnas.org Bioinformatic analysis of PKS and NRPS pathways indicates the widespread presence of putative σ54 promoter sequences, suggesting that σ54-mediated heterologous expression could be a general and effective approach for the production of diverse natural products. nih.gov

Structure Activity Relationship Sar Studies of Onnamide a and Its Analogs

Impact of Geometric Isomerism

The geometry of double bonds within the polyene system of Onnamide (B1245255) A plays a critical role in its biological potency. Onnamide A itself possesses a long side chain incorporating three conjugated trans-olefins. pharmaceuticalintelligence.com However, various geometric isomers have been identified and synthesized, revealing the profound impact of cis-trans isomerism on activity.

Polyene Systems (e.g., cis-trans Isomerism)

This compound (referred to as compound 3 in some studies) can undergo photoisomerization, leading to the formation of cis-isomers such as 2Z-onnamide A (compound 1) and 6Z-onnamide A (compound 2), as well as 4Z-onnamide A (compound 4). wikipedia.orgmdpi.com These isomeric forms differ in the configuration of specific double bonds within their polyene side chains, providing valuable insights into the spatial requirements for optimal biological interaction. wikipedia.orgnih.gov

Differential Effects on Biological Activities

The geometric configuration of the polyene system significantly influences both the levels of histone modification and the cytotoxicity of this compound analogs. wikipedia.orgnih.govnih.gov For instance, 4Z-onnamide A (compound 4), which features a cis-double bond at the C4 position, demonstrated enhanced cytotoxic potency, being 1.7-fold more active than the parent this compound (compound 3) against HeLa cells. wikipedia.orgnih.govmdpi.com Conversely, analogs with cis-configurations at other positions, such as 2Z-onnamide A (compound 1) and 6Z-onnamide A (compound 2), exhibited reduced cytotoxicity, being approximately 2.5-fold less potent than this compound. wikipedia.orgnih.govmdpi.com This highlights the precise stereochemical requirements for the polyene system to exert its biological effects.

Table 1: Cytotoxicity of this compound and Select Geometric Isomers against HeLa Cells

Compound NameStructural FeatureIC50 (HeLa cells, nM)Relative Potency (vs. This compound)
This compound (Compound 3)All-trans polyene661.0
4Z-onnamide A (Compound 4)cis-geometry at Δ4,5 double bond~391.7-fold more potent
2Z-onnamide A (Compound 1)cis-geometry at Δ2,3 double bond~1652.5-fold less potent
6Z-onnamide A (Compound 2)cis-geometry at Δ6,7 double bond~1652.5-fold less potent

Influence of Side Chain Modifications

Beyond geometric isomerism, modifications to the length and saturation of the side chain also impact the biological activity of this compound analogs.

Length of the Side Chain

The length of the polyene side chain is a critical determinant of this compound's cytotoxic activity. Studies have shown that analogs with a shorter side chain exhibit significantly reduced potency. For example, an analog identified as compound 6, featuring a shorter side chain compared to this compound (compound 3), displayed considerably weaker cytotoxicity against HeLa cells, with its activity being approximately 1/8.2 times that of this compound. wikipedia.orgnih.govmdpi.com This suggests that an optimal side chain length is necessary for effective interaction with its biological targets.

Saturation and Functional Groups

Changes in the saturation of the side chain can also influence activity. Research indicates that the presence or absence of double bonds, or their reduction, can have varied effects. For instance, compound 5, an analog of this compound with a reduced C21–C22 single bond (implying saturation at this position), maintained potency comparable to that of this compound (compound 3) against HeLa cells. wikipedia.orgnih.govmdpi.com This finding suggests that not all double bonds within the polyene system are equally critical for activity, and specific saturation changes can be tolerated without a significant loss of potency.

Table 2: Cytotoxicity of this compound and Select Side Chain Analogs against HeLa Cells

Compound NameStructural FeatureIC50 (HeLa cells, nM)Relative Potency (vs. This compound)
This compound (Compound 3)Full-length polyene side chain661.0
Compound 5 (Dihydrothis compound)Reduced C21–C22 single bond66As potent
Compound 6 (Onnamide B)Shorter side chain~5401/8.2 times weaker

Role of Specific Core Moieties

Terminal Guanidine (B92328) and Cyclic Hemiacetal Linker

The terminal guanidine and cyclic hemiacetal linker regions are crucial for the biological activity of pederin-based marine compounds, including this compound and its analogs. rsc.orgresearchgate.netresearchgate.netresearchgate.netacs.org These moieties contribute significantly to the structural activity preferentiality and binding profiles of these compounds. researchgate.netresearchgate.net For instance, in molecular docking simulations targeting the SARS-CoV-2 Mpro, the importance of the terminal guanidine and cyclic hemiacetal linker was highlighted for the superior ligand-protein energies and relevant binding interactions observed with key Mpro pocket residues. researchgate.netresearchgate.net This suggests that these specific functional groups are critical for effective molecular recognition and interaction with biological targets, underpinning the potent activities of onnamides.

Comparative SAR Across Pederin (B1238746) Family Compounds

This compound is part of a broader family of natural products that includes pederins, mycalamides, and theopederins. rsc.orgu-tokyo.ac.jpresearchgate.netmdpi.com These compounds share a common mechanism of action, primarily inhibiting protein synthesis and subsequently inducing apoptosis in various cancer cell lines. wikipedia.orgnih.govresearchgate.net Comparative SAR studies across this family have revealed several key structural features influencing their potency.

Cytotoxicity Data: this compound and its analogs exhibit potent cytotoxicity against a range of cancer cell lines, typically at nanomolar concentrations. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov The following table summarizes some reported IC₅₀ values:

Table 1: Cytotoxicity of this compound and Select Analogs Against Various Cell Lines

CompoundCell LineIC₅₀ (nM)Reference
This compoundNIH3T327 nih.gov
This compound293T14 nih.gov
This compoundJurkat120 nih.gov
This compoundHeLa24 nih.gov
This compoundHeLa66 mdpi.comnih.gov
This compoundKB3.6 researchgate.net
This compoundL12102 researchgate.net
Dihydrothis compoundKB5 researchgate.net
Dihydrothis compoundL12104.6 researchgate.net
4Z-Onnamide AKB2.9 researchgate.net
4Z-Onnamide AL12101.5 researchgate.net
2Z-Onnamide AHeLa540 mdpi.comnih.gov
6Z-Onnamide AHeLa540 mdpi.comnih.gov
Theopederin BNIH3T37 nih.gov
Theopederin B293T3.1 nih.gov
Theopederin BJurkat7.5 nih.gov
Theopederin BHeLa3.7 nih.gov

Influence of Polyene System Geometry and Side Chain Length: The geometry of the double bonds within the polyene side chains of onnamides significantly influences their cytotoxicity. mdpi.comnih.gov For instance, 4Z-onnamide A demonstrated 1.7-fold greater potency than this compound, while 2Z- and 6Z-onnamides A were found to be 2.5-fold less cytotoxic than this compound against HeLa cells. mdpi.comnih.gov Furthermore, modifications to the side chain length can impact activity, as observed with compound 6 (Onnamide B), which exhibited weaker activity (approximately 8.2 times less potent) against HeLa cells compared to this compound due to its shorter side chain. mdpi.comnih.gov Conversely, compound 5 (dihydrothis compound), with a reduced C21–C22 single bond, maintained potency comparable to this compound against HeLa cells. researchgate.netmdpi.comnih.gov

SARS-CoV-2 Mpro Inhibition: Recent in silico studies have explored the potential of pederin family compounds, including onnamides, as inhibitors of the SARS-CoV-2 main protease (Mpro). rsc.orgu-tokyo.ac.jpresearchgate.netresearchgate.netacs.org These studies revealed a general trend in binding affinity: onnamides typically exhibited superior binding scores compared to theopederins, pederins, and mycalamides. rsc.orgu-tokyo.ac.jp This highlights the diverse potential applications of these natural products beyond their established anticancer properties.

Table 2: Comparative Binding Scores Against SARS-CoV-2 Mpro

Compound FamilyGeneral Binding Score Order (kcal mol⁻¹)Reference
OnnamidesSuperior rsc.orgu-tokyo.ac.jp
TheopederinsHigh rsc.orgu-tokyo.ac.jp
PederinsModerate rsc.orgu-tokyo.ac.jp
MycalamidesLower rsc.orgu-tokyo.ac.jp

Biological Activities and Molecular Mechanisms of Action

Protein Synthesis Inhibition

Onnamide (B1245255) A is a strong inhibitor of protein synthesis. nih.govbio-conferences.org Studies have determined its 50% inhibitory concentration (IC50) for protein synthesis to be approximately 30 nM. nih.govbio-conferences.org

Onnamide A inhibits ribosome function by binding to a specific site on the ribosome that is distinct from the binding site of anisomycin (B549157). nih.govwikipedia.org While anisomycin is known to bind to the A site of the ribosome, this compound binds to the E site. wikipedia.org Further evidence for this distinct binding mechanism comes from competitive binding assays where this compound and theopederin B, but not anisomycin, competed with 13-deoxytedanolide (B1250190) for ribosome binding. nih.gov

The mechanism of protein synthesis inhibition by this compound involves the impairment of ribosome translocation. nih.gov This suggests that this compound interferes with the movement of the ribosome along the mRNA during the elongation phase of translation, rather than directly inhibiting peptidyl transfer. nih.gov

Induction of Stress-Activated Protein Kinases (SAPKs)

Beyond its direct inhibition of protein synthesis, this compound also induces the activation of stress-activated protein kinases (SAPKs). nih.govwikipedia.org

Similarly, this compound activates c-Jun N-terminal kinase (JNK) in a dose-dependent manner. nih.govbio-conferences.orgwikipedia.org Both p38 kinase and JNK activation contribute to the cellular response triggered by this compound. nih.gov

This compound is a potent inducer of a ribotoxic stress-like response (RSR). nih.govbio-conferences.org RSR is a conserved cellular defense mechanism that occurs in response to cytotoxic interference with the function of the large ribosomal RNA (specifically 23S or 28S rRNA). nih.gov In mammalian cells, the RSR typically involves the activation of JNK and p38 kinase, which are central components of the mitogen-activated protein kinase (MAPK)-mediated inflammatory signaling cascade. nih.govwikipedia.org this compound, along with theopederin B, has been identified as a novel and potent inducer of this ribotoxic stress response. nih.gov The mechanism by which this compound induces RSR is distinct from that of other known inducers, such as anisomycin, which primarily inhibits peptidyl transfer, whereas this compound affects ribosomal translocation. nih.gov

Key Biological Activity Data for this compound

ActivityConcentration/EffectReference
Protein Synthesis InhibitionIC50: 30 nM nih.govbio-conferences.org
p38 Kinase ActivationDose-dependent activation nih.gov
JNK ActivationDose-dependent activation nih.gov
Ribosomal Binding SiteE site (distinct from anisomycin's A site binding) wikipedia.org
Ribosomal ActionImpairs ribosome translocation nih.gov
Ribotoxic Stress ResponsePotent inducer nih.govbio-conferences.org

Modulation of Histone Modifications

Histone modifications are crucial epigenetic mechanisms that regulate gene expression by altering chromatin structure and accessibility to DNA abcam.comcd-genomics.com. This compound has been shown to significantly modulate several key histone marks.

Research indicates that this compound (referred to as compound 3 in some studies) enhances the levels of trimethylated histone H3 at lysine (B10760008) 4 (H3K4me3), lysine 27 (H3K27me3), and lysine 36 (H3K36me3) nih.govmdpi.com. These modifications are critical for various cellular functions. H3K4me3 and H3K36me3 are generally associated with active gene transcription, promoting an open chromatin structure, while H3K27me3 is often linked to gene repression and a more condensed chromatin state cd-genomics.comkobe-u.ac.jpnews-medical.net. This compound induced these changes at concentrations of 70 nM and 140 nM nih.govmdpi.com.

In addition to its effects on histone H3 trimethylation, this compound has been observed to reduce the level of acetylated histone H4 at lysine 5 (H4K5ac) nih.govmdpi.com. Histone acetylation, particularly on H4, is typically associated with an open chromatin structure that facilitates gene transcription news-medical.net. The reduction of H4K5ac by this compound was noted at a concentration as low as 35 nM nih.govmdpi.com.

The observed modulations of histone marks by this compound are intrinsically linked to its impact on gene expression and cellular processes. All four histone modifications (H3K4me3, H3K27me3, H3K36me3, and H4K5ac) are known to be related to cytotoxicity nih.govmdpi.com. The decrease in H4K5ac is consistent with the induction of cell cycle arrest by this compound mdpi.com. These findings suggest that this compound's biological activities, including its cytotoxic effects, are mediated, at least in part, through its influence on the epigenetic landscape of the cell, thereby affecting gene expression and downstream cellular functions cd-genomics.comnih.gov.

Table 1: Effects of this compound on Key Histone Modifications

Histone ModificationEffect of this compoundConcentration (nM)Associated Cellular ProcessReference
H3K4me3Enhanced levels35, 70, 140Gene activation nih.govmdpi.com
H3K27me3Enhanced levels35, 70, 140Gene repression nih.govmdpi.com
H3K36me3Enhanced levels35, 70, 140Gene activation nih.govmdpi.com
H4K5acReduced levels35DNA replication, Cell cycle nih.govmdpi.com

Gene Expression Regulation

Beyond its epigenetic effects, this compound directly influences the expression of specific genes, highlighting its multifaceted molecular mechanisms.

Biological ActivityEffect of this compoundConcentration (nM)Key Associated KinasesInhibitors Affecting ActivityReference
PAI-1 Gene ExpressionInduction50 (maximum)p38 kinase, JNKSB202190, SP600125 nih.govnih.govmdpi.com
Protein SynthesisStrong inhibition30N/AN/A nih.govnih.gov
p38 Kinase ActivationInductionN/AN/AN/A nih.govnih.gov
JNK ActivationInductionN/AN/AN/A nih.govnih.gov

Induction of Apoptosis

This compound exerts its cytotoxic effects partly through the induction of apoptosis, a programmed cell death pathway. The compound's primary mechanism involves the inhibition of protein synthesis, which subsequently leads to the activation of stress-activated protein kinases (SAPKs), specifically p38 mitogen-activated protein kinase (p38 kinase) and c-Jun NH2-terminal protein kinase (JNK). chem960.comresearchgate.netnih.gov This activation triggers a "ribotoxic stress-like response" within affected cells. researchgate.netnih.govnih.gov

Table 1: Apoptosis Induction Parameters

CompoundEffect on Protein Synthesis (IC50)PAI-1 Promoter Induction (Maximum Induction Concentration)Apoptosis Induction (Cell Line, Time)Associated Kinase Activation
This compound30 nM nih.gov50 nM nih.govHeLa cells, within 24 hours researchgate.netnih.govp38 kinase, JNK (sustained) researchgate.netnih.gov
Theopederin B1.9 nM nih.gov2 nM nih.govHeLa cells, within 24 hours researchgate.netnih.govp38 kinase, JNK (sustained) researchgate.netnih.gov

Specific Enzymatic Inhibition

Histone Deacetylase (HDAC) Inhibition (for related onnamides)

Compounds belonging to the onnamide family have been investigated for their ability to inhibit histone deacetylases (HDACs), a class of enzymes crucial in regulating gene expression through histone modification. nih.govnih.gov this compound itself has been shown to modulate histone modifications. At concentrations of 70 nM and 140 nM, which are higher than its IC50 value for cytotoxicity (66 nM), this compound (referred to as compound 3 in some studies) altered 13 different histone modifications. nih.gov

More specifically, at a concentration of 35 nM, this compound was found to enhance the levels of trimethylated histone H3 lysine 4 (H3K4me3), lysine 27 (H3K27me3), and lysine 36 (H3K36me3). Concurrently, it reduced the level of acetylated histone H4 lysine 5 (H4K5ac). These four histone modifications are known to be related to cytotoxicity. nih.gov The geometric isomerism within the polyene systems of onnamides also plays a role in influencing both histone modification levels and cytotoxicity. nih.govgoogle.com While these effects on histone modifications are observed, it has been suggested that they might be a consequence of the compound's cytotoxic effects. nih.gov

Table 2: Histone Modification Changes Induced by this compound

Histone ModificationEffect at 35 nM ConcentrationRelated to Cytotoxicity
H3K4me3Enhanced level nih.govYes nih.gov
H3K27me3Enhanced level nih.govYes nih.gov
H3K36me3Enhanced level nih.govYes nih.gov
H4K5acReduced level nih.govYes nih.gov

SARS-CoV-2 Main Protease (Mpro) Inhibition

This compound has demonstrated antiviral activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It suppresses SARS-CoV-2 infection by inhibiting several SARS-CoV-2 variant-induced cytopathic effects (CPEs) in VeroE6/TMPRSS2 cells and reducing viral production in infected cell supernatants. mdpi.comgoogleapis.com Furthermore, this compound has been shown to block the entry of SARS-CoV-2 pseudo-virions into cells. mdpi.comgoogleapis.com

It is important to note that while this compound suppresses SARS-CoV-2 infection, its mechanism of action does not involve the direct inhibition of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (Mpro). mdpi.comgoogleapis.com However, computational studies, such as molecular docking simulations, have identified related onnamides, including Dihydro-onnamide A, Onnamide C, and Pseudothis compound, as promising potential inhibitors of SARS-CoV-2 Mpro. mdpi.comgoogle.comgoogle.comontosight.ai The general order of binding scores for Mpro inhibition among these marine natural products has been observed as onnamides > theopederins > pederins > mycalamides. google.com

Preclinical Mechanistic Investigations of Onnamide a

In Vitro Cellular Studies

In vitro cellular studies have been instrumental in characterizing the cytotoxic profile of Onnamide (B1245255) A across various cancer cell lines and understanding the underlying cellular mechanisms.

Cell Line Susceptibility and Cytotoxicity Mechanisms

Onnamide A exhibits significant cytotoxicity against a range of cancer cell lines, with varying degrees of susceptibility observed. For instance, it has demonstrated potent activity against human epidermoid carcinoma KB and lymphoma L1210 cancer cell lines, with IC₅₀ values in the low nanomolar range researchgate.net. Against HeLa cells, this compound has shown significant cytotoxicity with IC₅₀ values reported between 38 and 540 nM, depending on the specific analog and assay conditions mdpi.comnih.govresearchgate.net. In murine lymphoma P388 cells, this compound inhibited replication with IC₅₀ values between 25 and 200 nM nih.govcapes.gov.braacrjournals.org. While mycalamide-A and -B showed potent inhibition against HL-60, HT-29, and A549 human tumor cell replication (IC₅₀ < 5 nM), this compound exhibited higher IC₅₀ values (25-200 nM) in these cell lines nih.govaacrjournals.org.

The primary mechanism of this compound's cytotoxicity is linked to its ability to induce a ribotoxic stress response (RSR), which ultimately leads to cell death, including apoptosis wikipedia.orgmdpi.comnih.govnih.gov. This response is triggered by ribosomal impairment, which activates stress-activated protein kinases (SAPKs) such as p38 and c-Jun N-terminal kinase (JNK) mdpi.comnih.govnih.govustc.edu.cnmdpi.com.

Table 1: this compound Cytotoxicity (IC₅₀ values)

Cell LineIC₅₀ Range (nM)Reference
HeLa24 - 540 mdpi.comnih.govresearchgate.netnih.gov
P38825 - 200 nih.govcapes.gov.braacrjournals.org
KB3.6 researchgate.net
L12102 researchgate.net
HL-6025 - 200 nih.govaacrjournals.org
HT-2925 - 200 nih.govaacrjournals.org
A54925 - 200 nih.govaacrjournals.org
NIH3T327 nih.gov
293T14 nih.gov
Jurkat120 nih.gov

Effects on Cell Proliferation and Viability

This compound significantly inhibits cell proliferation and affects cell viability, often leading to apoptosis wikipedia.orgnih.govnih.govmdpi.com. Studies have shown that this compound inhibits the proliferation of various human cancer cell lines at nanomolar concentrations nih.gov. Its ability to induce apoptosis is considered a key contributor to its cytotoxic and antitumor activity nih.govnih.gov. For instance, this compound strongly induced apoptotic changes in the nuclei of HeLa cells in a dose-dependent manner within 24 hours of treatment nih.govnih.gov. This apoptosis induction is accompanied by sustained activation of p38 kinase and JNK nih.govnih.gov.

Analysis of Macromolecular Synthesis (Protein, RNA, DNA)

A central aspect of this compound's mechanism of action is its potent inhibition of protein synthesis. This compound strongly inhibits the incorporation of labeled methionine into cells, with a 50% inhibitory concentration (IC₅₀) of approximately 30 nM nih.govnih.gov. This effect is comparable to, or even more potent than, well-known protein synthesis inhibitors like anisomycin (B549157) nih.govnih.gov.

While its primary effect is on protein synthesis, studies have also investigated its impact on RNA and DNA synthesis. Early research indicated that the effects of this compound on the incorporation of [³H]uridine (RNA synthesis) and [³H]thymidine (DNA synthesis) were less pronounced compared to its inhibition of [³H]leucine incorporation (protein synthesis) in P388 cells nih.govaacrjournals.org. However, some members of the pederin (B1238746) family, to which onnamides are related, have been reported to inhibit both protein and DNA synthesis without affecting RNA synthesis frontiersin.org.

Biochemical Pathway Analysis

Further investigations have delved into the specific biochemical pathways affected by this compound, particularly its interaction with ribosomes and its role in activating stress-response cascades.

Investigation of Ribosomal Function and Components

This compound exerts its effects by interfering with ribosomal function, leading to the inhibition of protein synthesis. Research indicates that this compound binds to the ribosome, specifically at the E site mdpi.comnih.govresearchgate.netnih.gov. This binding site is distinct from that of other protein synthesis inhibitors like anisomycin, which binds to the A site mdpi.comnih.gov. The ability of this compound to compete with other ribosomal inhibitors, such as 13-deoxytedanolide (B1250190), for binding to Saccharomyces cerevisiae ribosomes further supports its direct interaction with ribosomal components nih.gov. This ribosomal impairment is a critical step in initiating the ribotoxic stress response mdpi.comnih.govresearchgate.netoup.com.

Study of Stress-Activated Kinase Cascade Activation

Table 2: Key Biochemical Effects of this compound

EffectConcentration (this compound)Reference
Protein Synthesis Inhibition (IC₅₀)30 nM nih.govnih.gov
PAI-1 Gene Expression Induction (Max)50 nM nih.govnih.gov
p38 Kinase ActivationLow nanomolar nih.govnih.gov
JNK ActivationLow nanomolar nih.govnih.gov
Ribosome Binding SiteE site mdpi.comnih.govnih.gov

Epigenetic Modifications and Gene Target Identification

Epigenetic modifications, including changes to DNA and histone components, are crucial in regulating gene expression, and their perturbation is implicated in various chronic diseases, including cancer. wikipedia.orgwmcloud.orgrcsb.org this compound has demonstrated significant effects on these epigenetic markers. Studies have shown that this compound (referred to as compound 3 in some research) alters multiple histone modifications. Specifically, at concentrations of 70 nM and 140 nM, this compound was observed to modify 13 different histone modifications. mdpi.comwikipedia.org

Key findings regarding this compound's impact on histone modifications include:

Enhanced levels of trimethylated histone H3 lysine (B10760008) 4 (H3K4me3) mdpi.comwikipedia.org

Enhanced levels of trimethylated histone H3 lysine 27 (H3K27me3) mdpi.comwikipedia.org

Enhanced levels of trimethylated histone H3 lysine 36 (H3K36me3) mdpi.comwikipedia.org

Reduced levels of acetylated H4 lysine 5 (H4K5ac) mdpi.comwikipedia.org

These four specific histone modifications are recognized for their association with cytotoxicity. wikipedia.org Interestingly, some of these histone modification changes were observed at concentrations lower than the compound's IC50 values for cytotoxicity, suggesting potentially distinct modes of action for these biological activities, although further confirmation is needed. wikipedia.org

Table 1: Effects of this compound on Key Histone Modifications

Histone ModificationEffect of this compound (35 nM)Relation to Cytotoxicity
H3K4me3EnhancedYes
H3K27me3EnhancedYes
H3K36me3EnhancedYes
H4K5acReducedYes

Note: Data for 35 nM concentration, which is lower than the IC50 of 66 nM, indicating potential distinct mechanisms. wikipedia.org

Antiprotozoal Mechanistic Studies

This compound and its analogs have shown promising antiprotozoal activities, particularly against Leishmania species. researchgate.net

Leishmanicidal Activity and Mechanisms (e.g., Leishmania tropica)

Leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, represents a significant global health challenge, with existing treatments often facing issues of toxicity, side effects, high cost, and increasing drug resistance. nih.gov The need for new, safer, and affordable treatments is urgent, especially for cutaneous leishmaniasis (CL), the most prevalent form. nih.gov

Research into this compound analogs has demonstrated their efficacy against Leishmania tropica. For instance, 2Z-onnamide A (referred to as compound 1) exhibited substantial leishmanicidal activity against Leishmania tropica KWH23 promastigotes. At a concentration of 100 μg/mL, it achieved 75% inhibition after 24 hours of incubation and 98% inhibition after 48 hours. researchgate.net Similarly, 6Z-onnamide A (referred to as compound 2) showed comparable activity, with 73% inhibition after 24 hours and 96% inhibition after 48 hours at the same concentration. researchgate.net

Table 2: Leishmanicidal Activity of this compound Analogs against Leishmania tropica Promastigotes

CompoundConcentration (μg/mL)Inhibition (24h)Inhibition (48h)
2Z-onnamide A10075%98%
6Z-onnamide A10073%96%

Note: Data against Leishmania tropica KWH23 promastigotes. researchgate.net

Further detailed studies are ongoing to fully elucidate the precise mechanisms of toxicity of this compound and its analogs within the Leishmania genus. nih.gov

Trypanothione (B104310) Redox System Alteration

The trypanothione redox system is a unique and vital pathway for the survival and infectivity of trypanosomatid parasites, including Leishmania species. rcsb.orgresearchgate.netmdpi.com This system, which replaces the glutathione/glutathione reductase system found in mammalian hosts, is crucial for maintaining the parasite's thiol redox equilibrium and defending against oxidative stress. rcsb.orgresearchgate.net Trypanothione reductase (TR), a key enzyme in this system, catalyzes the reduction of trypanothione to its dithiol form, thereby replenishing the parasite's antioxidant capacity. researchgate.netreadthedocs.io Given its absence in mammalian hosts, TR is considered a highly promising target for antileishmanial therapies. researchgate.netmdpi.com

While this compound and its analogs demonstrate potent leishmanicidal activity, current published research does not explicitly detail this compound's direct alteration or inhibition of the trypanothione redox system. Studies investigating the mechanism of action for other leishmanicidal compounds have explored Trypanothione reductase (TryR) activity and intracellular thiol levels, suggesting this as a relevant target for antiprotozoal agents. researchgate.net However, for this compound specifically, the direct interaction with or alteration of the trypanothione redox system remains an area requiring further explicit mechanistic investigation.

Future Research Trajectories for Onnamide a

Deeper Elucidation of Molecular Mechanisms

A comprehensive understanding of how Onnamide (B1245255) A exerts its biological effects at the molecular level is crucial for its therapeutic development. This involves pinpointing its specific targets and dissecting the signaling pathways it modulates.

While Onnamide A is known to inhibit protein synthesis and induce apoptosis, the precise spectrum of its molecular targets remains an active area of investigation nih.govnih.gov. Research indicates that this compound binds to the E site of the ribosome, a distinct binding site compared to other protein synthesis inhibitors like anisomycin (B549157), which binds to the A site nih.govwikipedia.org. Further studies are needed to fully characterize the implications of this unique ribosomal binding and to identify other direct molecular targets beyond the ribosome that contribute to its observed biological activities wikipedia.org.

Beyond protein synthesis inhibition, this compound has been shown to influence histone modifications, specifically enhancing the levels of trimethylated histone H3 lysine (B10760008) 4 (H3K4me3), lysine 27 (H3K27me3), and lysine 36 (H3K36me3), while reducing acetylated histone H4 lysine 5 (H4K5ac) wikipedia.orgthegoodscentscompany.com. Future research aims to identify the specific enzymes or protein complexes responsible for these observed histone modification changes wikipedia.orgthegoodscentscompany.com. Additionally, exploring its potential to inhibit specific enzymes, such as histone deacetylases (HDACs), which are involved in gene expression regulation, represents a promising avenue for identifying novel targets wikipedia.org.

This compound is recognized for its ability to induce a ribotoxic stress response, yet the detailed mechanisms underlying this induction are not fully elucidated nih.gov. Its capacity to activate stress-activated protein kinases (SAPKs), including p38 kinase and c-Jun N-terminal kinase (JNK), which are implicated in its cytotoxicity and antitumor effects, requires further in-depth mechanistic studies to map the entire signaling cascade nih.gov.

Advanced Biotechnological Approaches

The inherent scarcity of this compound from its natural marine sponge source, due to its low concentration in host organisms and the challenges in cultivating its symbiotic producers, necessitates the development of advanced biotechnological methods for sustainable production wikidata.orgnih.gov.

While total chemical synthesis of this compound has been achieved, it remains a complex endeavor wikidata.orgctdbase.orgreadthedocs.io. Future research will continue to focus on improving the efficiency and scalability of synthetic routes to provide sufficient quantities for research and development wikidata.orgwikipedia.org. A significant breakthrough has been the identification of the biosynthetic gene cluster (onn cluster) responsible for this compound production through metagenome mining of its unculturable bacterial symbiont, 'Candidatus Entotheonella spp.' nih.govwikipedia.orgnih.govinnexscientific.comfishersci.chresearchgate.netgoogleapis.com.

Leveraging this genetic information is key to developing sustainable production methods. A primary strategy involves the heterologous expression of the identified biosynthetic pathways in more easily culturable microbial hosts, such as Escherichia coli nih.govwikipedia.org. This approach holds immense promise for providing a reliable and scalable supply of this compound for further research and potential therapeutic applications nih.govwikipedia.orgfishersci.chresearchgate.net.

The discovery that this compound is produced by unculturable symbiotic bacteria, specifically 'Candidatus Entotheonella spp.', highlights a significant challenge and opportunity nih.govnih.govinnexscientific.comfishersci.chresearchgate.netgoogleapis.com. Genetic engineering efforts can focus on manipulating the identified onn gene cluster, either directly within these complex symbionts (if culturing challenges can be overcome) or, more practically, through heterologous expression in amenable host organisms nih.govnih.govfishersci.chresearchgate.netgoogle.com.

Further metagenome sequencing, combined with single-cell analysis and chemical studies, is crucial for gaining deeper insights into the remarkable biosynthetic capabilities of these uncultivated symbionts nih.govwikipedia.org. Understanding the complex ecological relationship between the marine sponge host and its microbial symbionts is also vital for optimizing any future biotechnological production strategies researchgate.net.

Rational Design of Analogs

This compound and its naturally occurring analogs have demonstrated potent cytotoxicity, making them attractive candidates for drug discovery nih.govwikipedia.org. Future research will heavily rely on the rational design of new analogs to enhance their therapeutic properties.

Structure-Activity Relationship (SAR) studies have already provided valuable insights, revealing that even subtle changes, such as geometric isomerism in the polyene side chains, can significantly affect cytotoxicity and influence histone modification levels wikipedia.orgthegoodscentscompany.comuni-freiburg.de. For instance, 4Z-onnamide A has shown greater potency than this compound itself wikipedia.org. This foundational knowledge will guide the rational design process.

Future efforts will focus on synthesizing novel this compound analogs with improved potency, enhanced selectivity for specific cancer cell types, better stability, and optimized pharmacokinetic properties (e.g., bioavailability) wikipedia.orgwikidata.orgwikipedia.orgresearchgate.netuni-freiburg.de. By leveraging detailed SAR information and incorporating insights from the elucidation of its molecular mechanisms, researchers can design analogs that specifically target newly identified biological pathways or modulate key signaling cascades more effectively wikipedia.orgwikipedia.orgwikipedia.org. Advanced computational approaches, including molecular docking and molecular dynamics simulations, will play an increasingly important role in guiding the rational design process and predicting the binding affinity and behavior of potential analogs nih.gov.

Focused SAR Studies for Enhanced Selectivity and Potency

Structure-Activity Relationship (SAR) studies are critical for understanding how modifications to the this compound molecule affect its biological activity, including its selectivity and potency. Research has already begun to elucidate these relationships. For instance, studies on this compound analogs have revealed that the geometry of the polyene systems and the length of the side chain significantly influence cytotoxicity nih.gov.

Specific findings from SAR studies on this compound and its analogs include:

A compound with a reduced C21–C22 single bond demonstrated potency comparable to this compound nih.gov.

Analogs with shorter side chains exhibited weaker activity nih.gov.

The positions of cis-trans isomerism in the side chains of onnamides also impact cytotoxicity; for example, one analog was 1.7-fold more potent than this compound, while others were less cytotoxic nih.gov.

Table 1: Effects of Structural Modifications on this compound Analog Cytotoxicity

Analog FeatureEffect on Cytotoxicity (vs. This compound)Reference
Reduced C21–C22 single bondComparable potency nih.gov
Shorter side chainWeaker activity (e.g., 1/8.2x) nih.gov
Cis-trans isomerism in side chainsVaried (e.g., 1.7x more potent, 2.5x less cytotoxic) nih.gov

Recent in silico investigations have also explored the SAR of this compound and its related compounds, such as Dihydro-onnamide A, Onnamide C, and Pseudo-onnamide A, as potential inhibitors of the SARS-CoV-2 main protease (Mpro) googleapis.comresearchgate.net. Dihydro-onnamide A, for example, achieved a superior binding score to the SARS-CoV-2 Mpro, indicating its potential for enhanced potency in this context googleapis.comresearchgate.net. These studies highlight the importance of the terminal guanidine (B92328) and cyclic hemiacetal linker, as well as the side chain length, in influencing binding strength researchgate.net. Continued focused SAR studies can guide the rational design of this compound derivatives with improved therapeutic indices and reduced off-target effects, thereby enhancing both selectivity and potency.

Development of Probes for Target Identification

Despite its known cytotoxicity and protein synthesis inhibition, the precise molecular targets and underlying mechanisms of action for this compound are still under detailed investigation nih.govusf.edu. The development of molecular probes is a critical future research trajectory to identify these targets. Such probes, which are typically chemically modified versions of the compound, can be used to selectively bind to and isolate the cellular components with which this compound interacts.

Identifying the specific target gene expressions influenced by histone modifications affected by onnamides is an area of ongoing investigation, which is expected to provide new insights into their mechanisms of action nih.gov. Given this compound's structural resemblance to pederins, which inhibit protein and DNA synthesis, developing probes could help confirm and precisely map its interactions with the protein synthesis machinery or other cellular pathways wikipedia.orgnih.gov. This will enable a more comprehensive understanding of its biological effects and facilitate the development of more targeted therapies.

Exploration of Undiscovered Bioactivities

The marine environment is a rich source of compounds with diverse biological activities, and this compound, originating from marine sponges known for their secondary metabolites, is no exception wikipedia.orgmetabolomicsworkbench.org. While its cytotoxicity against cancer cells has been a primary focus, there is significant potential for exploring undiscovered bioactivities.

Recent in silico studies have already begun to uncover new potential applications, such as the identification of this compound and its analogs (e.g., Dihydro-onnamide A, Onnamide C, Pseudo-onnamide A) as promising inhibitors of the SARS-CoV-2 main protease googleapis.comresearchgate.net. This finding opens new avenues for antiviral research. Beyond this, the complex chemical architecture of this compound suggests it may interact with various biological pathways, potentially yielding activities beyond its established cytotoxicity and protein synthesis inhibition. Future research could involve broad-spectrum screening against a wider range of biological targets, including other enzyme classes, receptors, or cellular processes, to uncover novel therapeutic applications usf.edu.

Overcoming Research and Supply Limitations

A significant challenge in the development of marine natural products like this compound is the limited and unsustainable supply from their natural sources metabolomicsworkbench.orggoogle.com. This compound is typically present in minute amounts in the marine sponge Theonella swinhoei, making large-scale extraction ecologically unfeasible and economically impractical google.com. Furthermore, the chemical synthesis of such complex molecules can be prohibitively expensive and difficult google.com.

However, significant advancements in molecular biology and biotechnology offer promising solutions to these supply limitations. The discovery that this compound is produced by uncultivated bacterial symbionts, specifically "Candidatus Entotheonella" species, within the sponge, provides a critical pathway forward wikipedia.orgchem960.comresearchgate.netreadthedocs.iomdpi.comgoogle.com. Metagenomics, which involves the study of genetic material recovered directly from environmental samples, has been instrumental in identifying the biosynthetic gene clusters responsible for this compound production wikipedia.orgmdpi.comgoogle.com.

Future strategies to overcome supply limitations include:

Heterologous Expression : Expressing the identified biosynthetic gene clusters from the symbiotic bacteria in easily culturable host organisms, such as Escherichia coli or Pseudomonas putida, could enable sustainable and cost-effective large-scale production of this compound google.com. This approach bypasses the need for extensive sponge collection and complex chemical synthesis.

Synthetic Biology : Engineering the biosynthetic pathways of this compound in microbial hosts could allow for the production of not only this compound itself but also novel analogs with improved properties chem960.com.

Cultivation of Symbiotic Bacteria : While challenging, efforts to cultivate the specific bacterial symbionts responsible for this compound production in laboratory settings could also provide a sustainable source researchgate.net.

These biotechnological approaches are essential for ensuring a reliable supply of this compound for continued research, preclinical studies, and potential therapeutic development.

Q & A

Q. What are the established methodologies for isolating Onnamide A from marine organisms?

Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic purification (e.g., silica gel, HPLC). Researchers should optimize solvent polarity and column parameters based on this compound’s hydrophobicity. Sample preparation protocols must document buffer conditions and reproducibility metrics to ensure consistency .

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For NMR, focus on 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve cyclic peptide motifs. HRMS validates molecular formulas. Cross-referencing with existing spectral databases minimizes misassignment risks .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

Cytotoxicity assays (e.g., MTT, SRB) and antimicrobial disk diffusion are standard. Researchers must control variables like cell line selection, incubation time, and solvent concentrations (e.g., DMSO ≤0.1%). Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs?

Adopt stepwise solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection. Monitor coupling efficiency via Kaiser tests. Purify intermediates via reverse-phase HPLC and validate purity (>95%) using LC-MS. Document reaction conditions (temperature, solvent ratios) meticulously .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo efficacy data for this compound be systematically analyzed?

Conduct pharmacokinetic studies to assess bioavailability and metabolism. Use animal models (e.g., xenografts) with standardized dosing regimens. Apply statistical tools (e.g., ANOVA) to compare in vitro IC50_{50} values with in vivo tumor regression rates, adjusting for confounding variables like immune response .

Q. What strategies resolve contradictions in reported mechanisms of action for this compound?

Perform pathway-specific knockdowns (e.g., siRNA) or inhibitor co-treatment experiments. Use transcriptomic profiling (RNA-seq) to identify differentially expressed genes across studies. Meta-analyses of published data can reconcile conflicting hypotheses .

Q. How should researchers design experiments to validate this compound’s selectivity for molecular targets?

Employ competitive binding assays (e.g., SPR, ITC) and structural docking simulations. Compare this compound’s affinity across homologous proteins (e.g., kinase isoforms). Include negative controls (e.g., scrambled peptides) to rule out nonspecific interactions .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how are they addressed?

Matrix effects in LC-MS/MS can be mitigated using isotope-labeled internal standards (e.g., 13C^{13}\text{C}-Onnamide A). Validate methods via spike-recovery experiments in plasma/tissue homogenates, ensuring limits of detection (LOD) ≤1 ng/mL .

Q. How can researchers optimize experimental designs to study this compound’s synergistic effects with other therapeutics?

Use factorial design (e.g., Combenefit software) to assess combination indices (CI). Fixed-ratio dosing (e.g., 1:1 to 4:1) and isobologram analysis clarify synergistic thresholds. Preclinical trials should stratify cohorts by monotherapy vs. combination arms .

Q. What ethical and methodological considerations apply when translating this compound research into clinical trials?

Adhere to Good Laboratory Practice (GLP) for preclinical data. Secure IRB approval for human studies, emphasizing informed consent and adverse event monitoring. Phase I trials should prioritize dose-escalation protocols with toxicity endpoints .

Methodological Guidelines

  • Data Contradiction Analysis : Apply Cochrane systematic review principles to aggregate and critique conflicting evidence, emphasizing study heterogeneity and bias risk assessment .
  • Statistical Rigor : Report p-values with exact significance levels (e.g., p=0.023p=0.023), avoiding vague terms like "significant." Use error bars (SEM/SD) in graphs and justify outlier exclusion criteria .
  • Replication : Share raw data and protocols via repositories (e.g., Zenodo) to enable independent verification. Cross-validate findings using orthogonal assays (e.g., Western blot alongside ELISA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.